molecular formula C28H34N2O5S B2582692 4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE CAS No. 727689-27-2

4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE

Cat. No.: B2582692
CAS No.: 727689-27-2
M. Wt: 510.65
InChI Key: NRODGSGRIOFIRF-UHFFFAOYSA-N
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Description

4-[(4-tert-Butylbenzenesulfonamido)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic compound that features a sulfonamide group, a tert-butyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-Butylbenzenesulfonamido)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfonic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxy groups.

    Reduction: Products may include sulfonic acids.

    Substitution: Products may include substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive pathways.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe for studying the function of sulfonamide-containing enzymes.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-[(4-tert-Butylbenzenesulfonamido)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The tert-butyl and dimethoxyphenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-tert-Butylbenzenesulfonamido)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the sulfonamide and benzamide groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O5S/c1-28(2,3)23-11-13-24(14-12-23)36(32,33)30-19-21-6-9-22(10-7-21)27(31)29-17-16-20-8-15-25(34-4)26(18-20)35-5/h6-15,18,30H,16-17,19H2,1-5H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRODGSGRIOFIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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